N-(But-3-en-2-yl)thietan-3-amine
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Overview
Description
N-(But-3-en-2-yl)thietan-3-amine: is a chemical compound with the molecular formula C7H13NS and a molecular weight of 143.25 g/mol . This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and an amine group attached to a butenyl side chain. It is primarily used in industrial and scientific research applications .
Preparation Methods
The synthesis of N-(But-3-en-2-yl)thietan-3-amine involves several steps. One common method includes the reaction of thietane-3-amine with but-3-en-2-yl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Chemical Reactions Analysis
N-(But-3-en-2-yl)thietan-3-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 typically yields sulfoxides, while reduction with LiAlH4 produces amines .
Scientific Research Applications
N-(But-3-en-2-yl)thietan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(But-3-en-2-yl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity . The thietane ring’s sulfur atom can also participate in coordination with metal ions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
N-(But-3-en-2-yl)thietan-3-amine can be compared to other thietane derivatives and amine-containing compounds:
Thietan-3-amine: This compound lacks the butenyl side chain, making it less hydrophobic and potentially less reactive in certain chemical reactions.
But-3-en-2-ylamine: This compound lacks the thietane ring, resulting in different chemical and physical properties.
Thietan-3-ylamine hydrochloride: This salt form of thietan-3-amine is more water-soluble and may have different reactivity and stability compared to the free amine.
The uniqueness of this compound lies in its combination of a thietane ring and a butenyl side chain, which imparts distinct chemical and physical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C7H13NS |
---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
N-but-3-en-2-ylthietan-3-amine |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)8-7-4-9-5-7/h3,6-8H,1,4-5H2,2H3 |
InChI Key |
IOAYFAMHOSYTEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)NC1CSC1 |
Origin of Product |
United States |
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